1-[(2-Chloro-5-{[3-(piperidin-1-ylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]piperidine
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Overview
Description
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is a complex organic compound featuring a piperidine ring and multiple sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. Common methods include:
Hydrogenation of Pyridine: This process involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Cyclization Reactions: Various cyclization reactions can be employed to form the piperidine ring, often using primary amines and diols.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of Grignard reagents for efficient synthesis . These methods are designed to be scalable and cost-effective, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Research: It is employed in studies investigating cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperidinones: Compounds featuring a carbonyl group within the piperidine ring.
Sulfonyl Chlorides: Molecules containing a sulfonyl group bonded to a chlorine atom.
Uniqueness
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is unique due to its combination of multiple sulfonyl groups and a piperidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27ClN2O6S3 |
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Molecular Weight |
547.1 g/mol |
IUPAC Name |
1-[3-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine |
InChI |
InChI=1S/C22H27ClN2O6S3/c23-21-11-10-19(17-22(21)34(30,31)25-14-5-2-6-15-25)32(26,27)18-8-7-9-20(16-18)33(28,29)24-12-3-1-4-13-24/h7-11,16-17H,1-6,12-15H2 |
InChI Key |
JIAWONVLSQYNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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